Cas no 2229302-88-7 (1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine)
1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine
- EN300-1963815
- 2229302-88-7
- 1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine
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- Inchi: 1S/C10H9F3N4/c1-17-8(7(14)5-16-17)6-3-2-4-15-9(6)10(11,12)13/h2-5H,14H2,1H3
- InChI Key: SRYZVPQLVFSKSA-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=CN=1)C1=C(C=NN1C)N)(F)F
Computed Properties
- Exact Mass: 242.07793079g/mol
- Monoisotopic Mass: 242.07793079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56.7Ų
1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963815-0.05g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1963815-0.1g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1963815-0.25g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1963815-0.5g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1963815-1.0g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 1g |
$1414.0 | 2023-06-01 | ||
| Enamine | EN300-1963815-2.5g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1963815-5.0g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 5g |
$4102.0 | 2023-06-01 | ||
| Enamine | EN300-1963815-10.0g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 10g |
$6082.0 | 2023-06-01 | ||
| Enamine | EN300-1963815-1g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1963815-5g |
1-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]-1H-pyrazol-4-amine |
2229302-88-7 | 5g |
$3894.0 | 2023-09-17 |
1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-methyl-5-2-(trifluoromethyl)pyridin-3-yl-1H-pyrazol-4-amine
1-Methyl-5-(2-(Trifluoromethyl)Pyridin-3-Yl)-1H-Pyrazol-4-Amine: A Comprehensive Overview
The compound with CAS No. 2229302-88-7, known as 1-methyl-5-(2-(trifluoromethyl)pyridin-3-yl)-1H-pyrazol-4-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a pyrazole ring substituted with a methyl group and a pyridine ring bearing a trifluoromethyl group. These structural elements contribute to its intriguing chemical properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of pyrazole derivatives in various therapeutic areas, including anti-inflammatory, antitumor, and antimicrobial agents. The presence of the trifluoromethyl group in this compound further enhances its chemical stability and bioavailability, making it a promising candidate for pharmacological applications. Researchers have also explored the use of this compound as a building block for constructing more complex molecular architectures, leveraging its versatility in forming hydrogen bonds and π-interactions.
From a synthetic perspective, the preparation of 1-methyl-5-(2-(trifluoromethyl)pyridin-3-yl)-1H-pyrazol-4-amine involves a multi-step process that typically begins with the synthesis of the pyridine derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the pyrazole moiety. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, reducing both time and energy consumption while maintaining high yields.
One of the most exciting developments involving this compound is its application in drug delivery systems. Scientists have demonstrated that this molecule can serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, its ability to form stable complexes with metal ions has opened new avenues for its use in metallo-drug design, where it can act as a chelating agent or stabilize metal centers within drug molecules.
In terms of environmental impact, studies have shown that 1-methyl-5-(2-(trifluoromethyl)pyridin-3-yl)-1H-pyrazol-4-amine exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is required to fully understand its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.
Looking ahead, the continued exploration of this compound's properties is expected to yield new insights into its potential applications. Its unique combination of structural features makes it an invaluable tool for researchers in various disciplines, from organic chemistry to pharmacology. As advancements in synthetic methods and computational modeling continue to evolve, the full potential of this compound will undoubtedly be realized.
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